molecular formula C9H11NOS B14042436 1-(4-Amino-3-mercaptophenyl)propan-2-one

1-(4-Amino-3-mercaptophenyl)propan-2-one

Cat. No.: B14042436
M. Wt: 181.26 g/mol
InChI Key: OKLWDWVLJPPKCC-UHFFFAOYSA-N
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Description

1-(4-Amino-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H11NOS. It is characterized by the presence of an amino group, a mercapto group, and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-mercaptophenyl)propan-2-one can be synthesized through a multi-step process involving the introduction of the amino and mercapto groups onto a phenyl ring, followed by the addition of a propan-2-one moiety. The synthesis typically involves:

  • Nitration of a suitable aromatic precursor to introduce the nitro group.
  • Reduction of the nitro group to form the amino group.
  • Thiolation to introduce the mercapto group.
  • Alkylation to attach the propan-2-one moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(4-Amino-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Acyl chlorides, anhydrides.

Major Products:

  • Disulfides, sulfonic acids (from oxidation).
  • Secondary alcohols (from reduction).
  • Amides, substituted derivatives (from substitution).

Scientific Research Applications

1-(4-Amino-3-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The ketone group can undergo nucleophilic addition reactions, affecting cellular processes.

Comparison with Similar Compounds

1-(4-Amino-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

    1-(4-Amino-3-hydroxyphenyl)propan-2-one: Contains a hydroxy group instead of a mercapto group.

    1-(4-Amino-3-methylphenyl)propan-2-one: Contains a methyl group instead of a mercapto group.

    1-(4-Amino-3-chlorophenyl)propan-2-one: Contains a chloro group instead of a mercapto group.

Uniqueness: The presence of the mercapto group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(4-amino-3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H11NOS/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5,12H,4,10H2,1H3

InChI Key

OKLWDWVLJPPKCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)N)S

Origin of Product

United States

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